2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are of great interest to researchers.
Mechanism Of Action
The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4). These enzymes are involved in various physiological processes, including inflammation and glucose metabolism.
Biochemical And Physiological Effects
Studies have shown that 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, the compound has been found to improve glucose metabolism by inhibiting DPP-4.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide in lab experiments is its simple synthesis method. The compound is also stable and easy to handle. However, one limitation of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide. One possible direction is to investigate its potential as a drug candidate for various diseases, including cancer and diabetes. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its efficacy as a drug candidate.
Scientific Research Applications
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In biochemistry, the compound has been used to study the mechanisms of enzyme inhibition and the synthesis of peptides. In pharmacology, the compound has been evaluated for its potential as a drug candidate for various diseases.
properties
IUPAC Name |
2-(4-methoxypyrazol-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUAYQGVMSDTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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